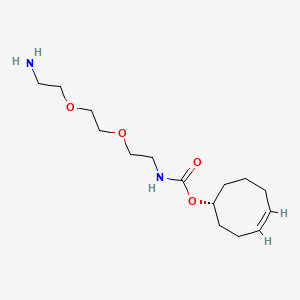

(R)-Tco4-peg2-NH2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H28N2O4 |

|---|---|

分子量 |

300.39 g/mol |

IUPAC名 |

[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1 |

InChIキー |

XCPPYCGUCZZMQS-YUKKFKLSSA-N |

異性体SMILES |

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCN |

正規SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Functionalized PEG2-Amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "(R)-TfO4-PEG2-NH2" as initially requested is not a readily identifiable chemical entity in public scientific literature. This guide will focus on the chemical properties and applications of the well-characterized family of functionalized PEG2-Amine derivatives, which are widely used as linkers in biomedical research and drug development.

Introduction to PEG2-Amine Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation and drug delivery. Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for modifying therapeutic molecules to improve their pharmacokinetic and pharmacodynamic profiles.[][][3][4][5] Specifically, short, discrete PEG linkers like the two-unit PEG (PEG2) derivatives offer a balance of hydrophilicity and defined length, providing precise spatial control in complex bioconjugates. This guide provides a detailed overview of the chemical properties, experimental protocols, and common applications of amine-terminated PEG2 linkers.

The core structure of these linkers is 1,8-diamino-3,6-dioxaoctane, which features a two-unit ethylene glycol chain flanked by amine groups. One amine often serves as a point of attachment for a functional group (e.g., Boc, Biotin, Azide), while the other remains available for conjugation to a molecule of interest. This bifunctional nature allows for the versatile connection of different molecular entities, from small molecule drugs to large biologics.

Core Chemical and Physical Properties

Functionalized PEG2-amine derivatives are valued for their ability to enhance the solubility and stability of conjugated molecules. The PEG chain imparts hydrophilicity, which can prevent aggregation and improve solubility in aqueous media, a critical factor for many biologic and small molecule drugs.

Solubility: These linkers are generally soluble in water and a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. This broad solubility makes them compatible with a variety of reaction conditions.

Stability: The stability of PEG2-amine derivatives is influenced by pH and temperature. The ether linkages within the PEG chain are generally stable but can be susceptible to hydrolysis under strongly acidic conditions and high temperatures. The terminal amine group's reactivity is pH-dependent; for instance, conjugation reactions with NHS esters are most efficient at a pH of 7.5–8.5. For long-term storage, these reagents should be kept at low temperatures (typically -5°C to -20°C), desiccated, and protected from light to prevent degradation.

Data Presentation: Properties of Common PEG2-Amine Derivatives

The following table summarizes the quantitative data for several common functionalized PEG2-amine linkers.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Features |

| NH2-PEG2-NH2 | NH2-(CH2CH2O)2-CH2CH2-NH2 | C6H16N2O2 | 148.2 | ≥95% | A bifunctional linker with two primary amines, used for crosslinking. |

| Boc-NH-PEG2-NH2 | Boc-NH-(CH2CH2O)2-CH2CH2-NH2 | C11H24N2O4 | 248.3 | ≥95% | A heterobifunctional linker where one amine is protected by a Boc group, which can be removed under mild acidic conditions. |

| Azido-PEG2-Amine | N3-(CH2CH2O)2-CH2CH2-NH2 | C6H14N4O2 | 174.2 | ≥95% | A bioorthogonal linker for "click chemistry" reactions via the azide group and standard amine chemistry. |

| Biotin-PEG2-NH2 | Biotin-NH-(CH2CH2O)2-CH2CH2-NH2 | C16H30N4O4S | 374.5 | ≥95% | A biotinylation reagent for labeling molecules with biotin for detection or affinity purification. |

Experimental Protocols and Methodologies

The primary amine group on PEG2-amine linkers is a versatile functional handle for conjugation. It readily reacts with various electrophilic groups to form stable covalent bonds.

General Protocol for Amide Bond Formation with NHS Esters

This is one of the most common methods for labeling proteins and other biomolecules containing primary amines.

Materials:

-

Amine-PEG2-linker derivative

-

Molecule with an activated N-Hydroxysuccinimide (NHS) ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous organic solvent (e.g., DMF or DMSO)

-

Quenching buffer (e.g., Tris or glycine solution)

-

Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

-

Preparation of Solutions: Equilibrate the PEG-amine reagent to room temperature before opening. Prepare a stock solution of the linker in anhydrous DMF or DMSO. Dissolve the NHS ester-containing molecule in the reaction buffer.

-

Conjugation Reaction: Add the PEG-amine stock solution to the solution of the NHS ester-activated molecule. The reaction mixture is typically stirred for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar ratio of PEG linker to the molecule should be determined empirically.

-

Quenching: Add a quenching buffer to the reaction mixture to consume any unreacted NHS ester.

-

Purification: Remove excess PEG linker and reaction byproducts from the final conjugate using dialysis, desalting columns, or another suitable chromatography method.

-

Validation: Confirm the successful conjugation and purity of the final product using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

General Protocol for Amide Bond Formation with Carboxylic Acids

This protocol involves the activation of a carboxylic acid group using carbodiimide chemistry, followed by reaction with the PEG-amine.

Materials:

-

Amine-PEG2-linker derivative

-

Molecule with a carboxylic acid group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Activation buffer (e.g., MES buffer, pH 4.5-5.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Purification tools

Procedure:

-

Carboxylic Acid Activation: Dissolve the carboxylic acid-containing molecule in the activation buffer. Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to form the more stable NHS ester intermediate.

-

Conjugation Reaction: Add the Amine-PEG2-linker to the activated carboxylic acid solution. Adjust the pH to 7.2-7.5 if necessary and react for 2 hours at room temperature.

-

Purification: Purify the final conjugate to remove unreacted reagents and byproducts as described in the previous protocol.

Visualizations: Structures and Workflows

Diagram: General Structure of Functionalized PEG2-Amine Derivatives

Caption: General chemical structure of a functionalized PEG2-Amine derivative.

Diagram: Experimental Workflow for Bioconjugation

References

(R)-Tco4-peg2-NH2: An In-depth Technical Guide to a Key Bioorthogonal Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, mechanism of action, and application of the (R)-Tco4-peg2-NH2 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker element is paramount to the success of a PROTAC, and bioorthogonal linkers such as this compound offer significant advantages in the modular and efficient synthesis of these complex molecules. This document details the physicochemical properties of TCO-based linkers, their mechanism of action via the inverse-electron-demand Diels-Alder (iEDDA) reaction, and provides detailed protocols for their use in PROTAC synthesis and evaluation. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide consolidates information on closely related trans-cyclooctene (TCO) linkers to provide a robust framework for its application.

Introduction to this compound

This compound is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class of PROTAC linkers[1][2]. It features two key reactive moieties: a trans-cyclooctene (TCO) group and a primary amine (-NH2)[3]. The TCO group is a strained alkene that participates in rapid and highly specific "click chemistry" reactions with tetrazine-functionalized molecules[4]. The primary amine allows for conventional amide bond formation with a carboxylic acid, typically on a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.

The nomenclature "this compound" suggests a specific stereochemistry and substitution pattern of the TCO group. The "(R)-" likely refers to the stereoconfiguration at one of the chiral centers of the TCO ring, which can influence the geometry and reactivity of the linker. The "-4-" may indicate the position of a substituent on the TCO ring, although a definitive structure from a primary scientific publication is not currently available. The "peg2" component refers to a two-unit polyethylene glycol spacer, which enhances solubility and provides flexibility to the PROTAC molecule[5].

Physicochemical Properties

Based on information from chemical suppliers, the general properties of this compound and related TCO-PEG-amine linkers are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C15H28N2O4 | |

| Molecular Weight | 300.39 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO, DCM, DMF | |

| Storage | -20°C for long-term storage |

Mechanism of Action: The TCO-Tetrazine Ligation

The primary mechanism of action for the this compound linker in the context of PROTACs is to covalently connect a POI-binding ligand to an E3 ligase-binding ligand. This is achieved through a two-step synthetic approach where one of the ligands is functionalized with the TCO-linker and the other with a tetrazine moiety. The subsequent ligation occurs via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry.

This reaction is exceptionally fast and specific, proceeding readily at physiological temperatures and in complex biological media without the need for a catalyst. The reaction involves the [4+2] cycloaddition of the electron-rich TCO (dienophile) and the electron-poor tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.

The kinetics of the TCO-tetrazine ligation are among the fastest known bioorthogonal reactions, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. This high reaction rate allows for efficient conjugation even at low concentrations of reactants.

Diagram: TCO-Tetrazine iEDDA Reaction

Caption: The iEDDA reaction between a TCO and a tetrazine forms a stable conjugate with the release of nitrogen gas.

Role in PROTACs and Targeted Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a POI and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The this compound linker plays a crucial role in this process by enabling the modular and efficient assembly of the PROTAC molecule. The click chemistry approach allows for the late-stage combination of complex ligands, which can be a significant advantage in the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Diagram: PROTAC Mechanism of Action

Caption: PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.

Experimental Protocols

While a specific protocol for this compound is not available, the following are detailed methodologies for the key experimental steps involved in using a TCO-PEG-amine linker for PROTAC synthesis and evaluation, based on established procedures for similar molecules.

Protocol for PROTAC Synthesis via TCO-Tetrazine Ligation

This protocol describes the final ligation step to synthesize a PROTAC from a TCO-functionalized ligand and a tetrazine-functionalized ligand.

Materials:

-

TCO-functionalized ligand (e.g., POI ligand-TCO)

-

Tetrazine-functionalized ligand (e.g., E3 ligase ligand-Tetrazine)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction vial

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the reagents are sensitive to air or moisture.

-

Dissolution: Dissolve the tetrazine-functionalized ligand in the chosen anhydrous solvent.

-

Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-functionalized ligand to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.

-

Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired PROTAC product.

-

Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Signaling Pathways and Applications

The specific signaling pathway affected by a PROTAC is determined by the function of the protein it targets for degradation. For example, if a PROTAC targets a kinase involved in a cancer signaling pathway, its successful application would lead to the downregulation of that pathway.

While no specific PROTACs using this compound have been detailed in the scientific literature to date, TCO-based linkers have been successfully employed in the development of PROTACs targeting key cancer-related proteins such as BRD4. The degradation of BRD4, a member of the BET family of proteins, has been shown to downregulate the expression of oncogenes like MYC and has demonstrated therapeutic potential in various cancers.

Diagram: Hypothetical Signaling Pathway Modulation by a BRD4-Targeting PROTAC

Caption: A BRD4-targeting PROTAC would lead to the downregulation of MYC expression and inhibit cell proliferation.

Conclusion

The this compound linker is a valuable tool for the construction of PROTACs due to its incorporation of a bioorthogonal TCO moiety and a versatile amine handle. The TCO-tetrazine click chemistry reaction provides a highly efficient and specific method for the late-stage ligation of complex molecular fragments, which is particularly advantageous in the development of PROTAC libraries. While specific data on this compound is limited, the principles and protocols outlined in this guide, based on closely related TCO linkers, provide a strong foundation for its successful application in the field of targeted protein degradation. Further research into the specific properties and applications of this linker will undoubtedly contribute to the advancement of PROTAC-based therapeutics.

References

An In-Depth Technical Guide to (R)-TCO4-PEG2-NH2 for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, (R)-TCO4-PEG2-NH2, a valuable tool in the field of bioconjugation and targeted therapeutics. We will delve into its chemical properties, its role in click chemistry, and its applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a technical resource, providing both theoretical understanding and practical guidance for researchers utilizing this advanced linker.

Introduction to this compound

This compound is a chemical linker that features three key components: a strained trans-cyclooctene (TCO) moiety, a short polyethylene glycol (PEG) spacer, and a primary amine (-NH2) functional group. The specific (R)-stereochemistry of the TCO ring influences its reactivity and stability. This strategic combination of functionalities makes it a versatile reagent for bioorthogonal chemistry, allowing for the precise and efficient coupling of molecules in complex biological environments.

The primary application of this compound lies in its ability to participate in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]

The PEG2 spacer enhances the aqueous solubility and reduces the potential for aggregation of the conjugated molecules, which is a crucial attribute for biological applications.[3] The terminal primary amine provides a convenient handle for conjugation to various molecules, such as cytotoxic drugs or E3 ligase ligands, through standard amide bond formation.

Physicochemical and Reactive Properties

A summary of the key physicochemical and reactive properties of this compound and related TCO derivatives is presented below.

| Property | Value/Description | Reference(s) |

| Molecular Formula | C15H28N2O4 | [4] |

| Molecular Weight | 300.39 g/mol | [4] |

| Appearance | Typically a solid at room temperature | |

| Solubility | Soluble in DMSO, DMF, DCM. May have some solubility in water and ethanol. | |

| Reactive Group 1 | trans-Cyclooctene (TCO) | |

| Reactive Group 2 | Primary Amine (-NH2) | |

| Storage Conditions | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. |

Quantitative Data on TCO-Tetrazine Reaction Kinetics

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| trans-Cyclooct-4-enol | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | ~2,000 | |

| Axial-5-hydroxy-TCO | 3,6-diphenyl-s-tetrazine | Methanol | ~70,000 | |

| Equatorial-5-hydroxy-TCO | 3,6-diphenyl-s-tetrazine | Methanol | ~22,400 | |

| Conformationally strained TCO (sTCO) | 3,6-diphenyl-s-tetrazine | Methanol | Increased reactivity by 160-fold compared to parent TCO |

Note: The kinetic data presented are for structurally related TCO compounds and are intended to be illustrative of the high reaction rates achievable. The exact rate constant for this compound will depend on the specific tetrazine partner and reaction conditions.

Key Applications and Experimental Workflows

This compound is a valuable linker for the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Development

In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This approach allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity. This compound can be used to connect the cytotoxic payload to the antibody.

Illustrative Workflow for ADC Synthesis using this compound:

Caption: Illustrative workflow for ADC synthesis.

Mechanism of Action of a TCO-linked ADC:

Caption: Generalized mechanism of action for an ADC.

Proteolysis Targeting Chimera (PROTAC) Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. This compound can serve as a component of the linker connecting the POI-binding ligand and the E3 ligase ligand. The click chemistry approach allows for a modular and efficient synthesis of PROTACs.

Illustrative Workflow for PROTAC Synthesis using this compound:

Caption: Illustrative workflow for PROTAC synthesis.

Mechanism of PROTAC-induced Protein Degradation:

Caption: Generalized mechanism of PROTAC action.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.

Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule (e.g., a Cytotoxic Drug or E3 Ligase Ligand)

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the carboxylic acid-containing molecule and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate solvent and purify the TCO-functionalized product by a suitable method, such as preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

General Protocol for IEDDA Click Chemistry with a Tetrazine-Modified Protein

Materials:

-

TCO-functionalized molecule (prepared as in Protocol 5.1)

-

Tetrazine-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reaction vessel

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Prepare a stock solution of the TCO-functionalized molecule in a water-miscible solvent such as DMSO.

-

To the solution of the tetrazine-modified protein, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The reaction is typically very fast.

-

Monitor the progress of the conjugation by a suitable analytical technique if desired (e.g., SDS-PAGE, mass spectrometry).

-

Purify the resulting conjugate to remove excess unreacted TCO-functionalized molecule using a desalting column or SEC.

-

Characterize the final conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy if the payload has a chromophore, or by mass spectrometry).

Conclusion

This compound is a powerful and versatile bifunctional linker for advanced bioconjugation applications. Its key features—a highly reactive TCO group for rapid and specific click chemistry, a hydrophilic PEG spacer, and a readily functionalizable amine handle—make it an ideal component for the construction of sophisticated targeted therapies like ADCs and PROTACs. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their drug discovery and development efforts. As with any chemical tool, careful optimization of reaction conditions and thorough characterization of the final conjugates are paramount to achieving successful and reproducible results.

References

The (R)-Tco4-peg2-NH2 Linker: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (R)-Tco4-peg2-NH2 as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into its chemical properties, its role in facilitating the formation of the ternary complex, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this advanced linker. This document is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to this compound and its Role in PROTACs

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. This compound belongs to the class of polyethylene glycol (PEG)-based linkers, which are widely used to improve the solubility and pharmacokinetic properties of PROTACs.

The defining feature of this linker is the presence of a trans-cyclooctene (TCO) group. This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click chemistry" reaction is exceptionally fast and specific, allowing for the efficient and modular synthesis of PROTACs under mild conditions, even within a cellular context for in situ assembly. The primary amine (-NH2) group provides a convenient attachment point for either the POI ligand or the E3 ligase ligand during the initial phases of PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H28N2O4 | |

| Molecular Weight | 300.39 g/mol | |

| Appearance | Solid | |

| Class | PEG-based PROTAC Linker | |

| Functional Groups | trans-cyclooctene (TCO), PEG (2 units), Primary Amine (NH2) |

Quantitative Data for PROTACs with Tco-PEG Linkers

While specific degradation data for PROTACs utilizing the this compound linker is not yet available in the public domain, the following table presents representative data from studies on PROTACs that employ closely related Tco-PEG linkers. This data illustrates the typical degradation potency (DC50) and efficacy (Dmax) that can be achieved with this class of linkers.

Note: The data below is for PROTACs with Tco-PEG linkers of varying lengths and targeting different proteins. It should be considered as a general guide to the potential performance of PROTACs synthesized with this compound.

| Target Protein | E3 Ligase | Linker | DC50 | Dmax | Cell Line | Reference |

| BRD4 | CRBN | TCO-PEG (in situ formed) | ~400 nM | >95% | HeLa | |

| BTK | CRBN | Covalent (cyanoacrylamide) with PEG6 linker | <10 nM | ~90% | Mino | |

| RIPK2 | VHL | PEG-based | ~20 nM (pDC50 8.7) | >90% | THP-1 | |

| RIPK2 | IAP | PEG-based | ~0.4 nM (pDC50 9.4) | >95% | THP-1 | |

| BRD4 | CRBN | PEG4 | <0.5 µM | Not Reported | H661 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using the this compound linker.

PROTAC Synthesis via TCO-Tetrazine Ligation

The synthesis of a PROTAC using this compound typically involves the inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between the TCO group on the linker and a tetrazine-functionalized binding moiety.

Materials:

-

This compound conjugated to either the POI ligand or the E3 ligase ligand.

-

Tetrazine-functionalized binding moiety (the other half of the PROTAC).

-

Anhydrous solvent (e.g., DMSO or DMF).

-

LC-MS for reaction monitoring.

-

Preparative HPLC for purification.

-

NMR for structural confirmation.

Procedure:

-

Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

-

Addition of Linker: Add an equimolar amount (typically 1.0 to 1.2 equivalents) of the TCO-containing linker-ligand conjugate to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The IEDDA reaction is generally rapid and can be complete within 1-4 hours. The disappearance of the characteristic pink/red color of the tetrazine can often be used as a visual indicator of reaction progress.

-

Monitoring: Monitor the reaction progress by LC-MS, looking for the consumption of starting materials and the appearance of the desired product mass.

-

Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Western Blotting for Protein Degradation

This is a standard assay to quantify the degradation of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Cell culture reagents.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of the PROTAC (typically ranging from low nM to high µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat change upon binding of molecules.

-

Procedure:

-

Binary Titrations: First, determine the binding affinity of the PROTAC to the POI and the E3 ligase separately.

-

Ternary Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase. The resulting thermogram represents the formation of the ternary complex.

-

-

Data Analysis: Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). Calculate the cooperativity factor (α) from the binary and ternary Kd values.

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):

-

Principle: Measures changes in refractive index (SPR) or light interference (BLI) upon binding of molecules to a sensor surface.

-

Procedure:

-

Immobilize either the POI or the E3 ligase onto the sensor chip.

-

Binary Interactions: Flow the PROTAC over the immobilized protein to determine the binary binding kinetics.

-

Ternary Complex Formation: Pre-incubate the PROTAC with the non-immobilized protein and flow this mixture over the sensor surface. An increase in signal compared to the binary interaction indicates ternary complex formation.

-

-

Data Analysis: Analyze the sensorgrams to determine association (ka) and dissociation (kd) rates, and calculate the dissociation constant (Kd).

NanoBRET™ Ternary Complex Assay:

-

Principle: A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor fused to the POI and E3 ligase, respectively.

-

Procedure:

-

Co-transfect cells with expression vectors for the NanoLuc-POI and HaloTag-E3 ligase fusion proteins.

-

Label the HaloTag fusion with a fluorescent acceptor.

-

Add the NanoLuc substrate and the PROTAC.

-

Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.

-

-

Data Analysis: Generate a dose-response curve of the BRET signal versus PROTAC concentration.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis Workflow.

Caption: PROTAC Evaluation Workflow.

Conclusion

The this compound linker represents a valuable tool in the modular and efficient synthesis of PROTACs. Its PEG spacer offers favorable physicochemical properties, while the TCO moiety enables rapid and specific bioorthogonal ligation with tetrazine-functionalized binding partners. This "click chemistry" approach facilitates the construction of PROTAC libraries for rapid screening and optimization. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of novel PROTACs incorporating this linker. While further studies are needed to fully characterize the in-cell performance of PROTACs built with this specific linker, the principles and methodologies outlined herein provide a solid foundation for advancing targeted protein degradation research.

References

- 1. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-Tco4-peg2-NH2 in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of the (R)-Tco4-peg2-NH2 linker in the development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols to aid researchers in this cutting-edge field.

Introduction to this compound in ADC Technology

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. This compound is a novel linker that leverages bioorthogonal chemistry to enable the precise and stable conjugation of drugs to antibodies.

The this compound linker is comprised of three key functional moieties:

-

A trans-cyclooctene (TCO) group: This strained alkene is the reactive handle for the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified antibody. The "(R)" designation refers to the specific stereoisomer of the TCO, which can influence reactivity and stability.

-

A polyethylene glycol (PEG) spacer: The "peg2" component consists of two repeating ethylene glycol units. This hydrophilic spacer enhances the linker's aqueous solubility, can mitigate aggregation of the ADC, and may improve its pharmacokinetic properties.[1]

-

An amine (NH2) group: This terminal functional group allows for the covalent attachment of a cytotoxic payload, typically through the formation of an amide bond.

The use of TCO-tetrazine ligation in ADC development offers several advantages, including exceptionally fast reaction kinetics, high specificity, and the ability to perform the conjugation under mild, biocompatible conditions.[2] This allows for precise control over the drug-to-antibody ratio (DAR) and the creation of more homogeneous ADC populations.

Mechanism of Action

The functionality of an ADC constructed with the this compound linker is a multi-step process designed for targeted drug delivery and release:

-

Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates in the bloodstream. The stable dihydropyridazine linkage formed from the TCO-tetrazine reaction ensures that the cytotoxic payload remains securely attached to the antibody, preventing premature drug release.[3] The monoclonal antibody component of the ADC then specifically binds to its target antigen, which is ideally overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[4]

-

Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes, the cell's degradative compartments. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the drug-linker moiety. Depending on the nature of the bond between the drug and the linker, the payload may be released in its active form.

-

Cytotoxic Effect: The released cytotoxic payload can then exert its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the apoptosis of the cancer cell.[4]

Quantitative Data

| Parameter | Representative Value | Method of Determination | Reference |

| Conjugation Efficiency | >95% | LC-MS | |

| Average Drug-to-Antibody Ratio (DAR) | 2.0 - 4.0 | HIC, LC-MS, UV/Vis | |

| Linker Stability (in plasma) | t½ > 144 hours | ELISA, LC-MS | |

| In Vitro Cytotoxicity (IC50) | Low nM to pM range | Cell-based assays | |

| In Vivo Efficacy | Significant tumor growth inhibition | Xenograft models |

Experimental Protocols

The following section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using a TCO-PEG-amine linker like this compound.

Antibody Modification with a Tetrazine Moiety

This protocol outlines the site-specific introduction of a tetrazine handle onto the antibody, which is the prerequisite for the "click" reaction with the TCO-linker.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Tetrazine-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

-

Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 5-10 mg/mL.

-

Tetrazine-NHS Ester Solution: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Reaction: Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (tetrazine-to-antibody ratio) by UV/Vis spectroscopy or mass spectrometry.

Conjugation of the Cytotoxic Payload to this compound

This protocol describes the attachment of a cytotoxic drug to the amine group of the linker.

Materials:

-

This compound

-

Cytotoxic payload with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of Payload: In an anhydrous environment, dissolve the cytotoxic payload in DMF. Add 1.1 equivalents of DCC and 1.2 equivalents of NHS. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.

-

Conjugation: In a separate flask, dissolve this compound in DMF. Add the solution of the activated payload dropwise to the linker solution.

-

Reaction: Stir the mixture at room temperature overnight, protected from light.

-

Purification: Purify the resulting (R)-Tco4-peg2-Payload conjugate using RP-HPLC to obtain a product of high purity.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

ADC Synthesis via TCO-Tetrazine Ligation

This protocol details the final "click" reaction between the tetrazine-modified antibody and the TCO-linker-drug construct.

Materials:

-

Tetrazine-modified antibody in PBS, pH 7.4

-

(R)-Tco4-peg2-Payload conjugate

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Reaction Setup: Mix the tetrazine-modified antibody and the (R)-Tco4-peg2-Payload conjugate in PBS at a desired molar ratio (e.g., 1:1.5 antibody:linker-drug).

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the resulting ADC from unreacted linker-drug and other impurities using SEC.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC, LC-MS, and SEC.

Conclusion

The this compound linker represents a sophisticated and powerful tool in the design and synthesis of next-generation antibody-drug conjugates. Its reliance on the principles of bioorthogonal "click" chemistry allows for the precise and efficient construction of homogeneous ADCs with a controlled drug-to-antibody ratio. The inclusion of a PEG spacer further enhances the physicochemical properties of the resulting conjugate. While further studies are needed to fully elucidate the in vivo performance of ADCs utilizing this specific linker, the foundational principles and the performance of similar constructs suggest a promising future for this compound in the development of more effective and safer targeted cancer therapies.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Tco4-peg2-NH2 and Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at low concentrations without the need for cytotoxic catalysts.[1]

This technical guide focuses on a specific and highly reactive dienophile, (R)-Tco4-peg2-NH2 . This molecule incorporates a conformationally strained axial (R)-trans-cyclooctene moiety, which is known to exhibit enhanced reactivity compared to its equatorial counterpart.[2][3] A polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the reactive TCO group and the conjugated biomolecule, minimizing potential steric hindrance.[4][5] The terminal amine group (NH2) allows for versatile conjugation to a wide range of biomolecules, making this compound a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

This guide will provide a comprehensive overview of the core principles of the tetrazine ligation reaction involving this compound, present available quantitative data, detail experimental protocols for its use, and provide visualizations of key workflows and mechanisms.

Core Principles of the this compound and Tetrazine Ligation

The ligation reaction between this compound and a tetrazine derivative is a [4+2] cycloaddition. The high ring strain of the trans-cyclooctene in this compound significantly lowers the activation energy of the reaction, leading to rapid kinetics. The reaction proceeds through an initial cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2), driving the reaction to completion and forming a stable dihydropyridazine product.

The stereochemistry of the substituent on the TCO ring plays a crucial role in its reactivity. The this compound linker features an axial configuration, which has been demonstrated to react significantly faster than the corresponding equatorial isomer. This enhanced reactivity is a key advantage for applications requiring rapid conjugation at low concentrations.

Quantitative Data

While a specific second-order rate constant for the reaction of this compound with a given tetrazine has not been definitively reported in the reviewed literature, the reactivity can be estimated based on data for similar axial TCO derivatives. The rate of the tetrazine ligation is highly dependent on the substituents on both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H28N2O4 | |

| Molecular Weight | 300.39 g/mol | |

| Stereochemistry | (R)-axial | |

| Functional Groups | trans-cyclooctene (TCO), PEG2 linker, Primary Amine (NH2) |

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Ligations

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | |

| axial 5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 80,200 | Not specified | |

| equatorial 5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 22,600 | Not specified | |

| Conformationally strained TCO | 3,6-diphenyl-s-tetrazine | 318,000 | Not specified | |

| TCO | 3,6-diphenyl-s-tetrazine | 118 | Methanol |

Note: The reactivity of this compound is expected to be high, likely in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ with electron-deficient tetrazines, due to its axial configuration. However, empirical determination is recommended for specific applications.

Experimental Protocols

The terminal amine of this compound allows for its conjugation to biomolecules containing carboxylic acids or activated esters. Below are generalized protocols for the preparation of a (R)-Tco4-peg2-NHS ester and its subsequent conjugation to a monoclonal antibody (mAb).

Preparation of (R)-Tco4-peg2-NHS Ester

This protocol describes the conversion of the amine-terminated linker to a more reactive N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines on proteins.

Materials:

-

This compound

-

Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add 1.5 equivalents of triethylamine or DIPEA to the solution.

-

Add 1.2 equivalents of disuccinimidyl carbonate and stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting (R)-Tco4-peg2-NHS ester by silica gel column chromatography.

Labeling of a Monoclonal Antibody with (R)-Tco4-peg2-NHS Ester

This protocol outlines the conjugation of the activated TCO linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

(R)-Tco4-peg2-NHS ester, dissolved in anhydrous DMSO to a stock concentration of 10 mM

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the (R)-Tco4-peg2-NHS ester stock solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted TCO linker and quenching buffer using a desalting spin column or by SEC. The TCO-labeled antibody is now ready for the subsequent tetrazine ligation.

Tetrazine Ligation with the TCO-labeled Antibody

This protocol describes the reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).

Materials:

-

TCO-labeled monoclonal antibody

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Combine the TCO-labeled antibody and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 2 equivalents) of the tetrazine-functionalized molecule is often used.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within 30 minutes to 2 hours. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.

-

Purification (Optional): If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.

Characterization of the Antibody-TCO Conjugate

The degree of labeling (DOL) and the integrity of the final conjugate should be assessed.

Methods:

-

UV-Vis Spectroscopy: The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the conjugated molecule (if it has a chromophore).

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the number of TCO linkers attached.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique to separate antibody-drug conjugates with different drug-to-antibody ratios (DARs). The TCO linker will increase the hydrophobicity of the antibody, allowing for separation and quantification of different species.

Visualizations

Reaction Mechanism

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow for Antibody Labeling

Caption: Workflow for labeling an antibody with this compound.

Conclusion

This compound is a highly reactive and versatile tool for bioorthogonal chemistry. Its axial TCO moiety provides exceptionally fast reaction kinetics in tetrazine ligations, while the PEG linker enhances solubility and the terminal amine allows for straightforward conjugation to a variety of biomolecules. This combination of features makes it an excellent choice for applications in drug development, diagnostics, and fundamental biological research where rapid and specific labeling is paramount. While precise kinetic data for this specific linker is not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any bioconjugation strategy, empirical optimization of reaction conditions is recommended to achieve the desired outcome for each specific application.

References

- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. molnar-institute.com [molnar-institute.com]

understanding the TCO group in (R)-Tco4-peg2-NH2

An In-depth Technical Guide to the TCO Group in (R)-Tco4-peg2-NH2 for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz). This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

This technical guide provides a comprehensive overview of the TCO group, with a specific focus on the versatile linker, this compound. This bifunctional molecule incorporates a reactive TCO moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, making it a valuable tool for researchers in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for applications in pre-targeted imaging and antibody-drug conjugates (ADCs).

The Core: this compound

This compound is a PROTAC linker that belongs to the PEG class of linkers.[1] It features a trans-cyclooctene group that can specifically react with a tetrazine group.[1][3] The molecule's design incorporates three key functional components:

-

The TCO Group: This strained alkene is the bioorthogonal reactive handle that participates in the rapid iEDDA reaction with a tetrazine.

-

The PEG2 Spacer: The two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous media, which is highly advantageous for biological applications.

-

The Amine (NH2) Group: The terminal primary amine provides a versatile point of conjugation to other molecules, such as targeting ligands or payloads, through standard amine-reactive chemistries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C15H28N2O4 | |

| Molecular Weight | 300.39 g/mol | |

| Appearance | Typically exists as a solid at room temperature. | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | |

| Solubility | Soluble in DMSO, DMF, and Ethanol. |

The TCO-Tetrazine Ligation: Mechanism and Kinetics

The utility of the TCO group lies in its rapid and specific reaction with a tetrazine partner. This ligation is a cornerstone of bioorthogonal chemistry and proceeds via a two-step mechanism.

Reaction Mechanism

The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene. This is followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product. This process is highly efficient and the release of N₂ gas drives the reaction to completion.

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Analysis of Reaction Kinetics

The TCO-tetrazine ligation is characterized by its exceptionally fast reaction rates, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. The reactivity is influenced by the specific structure of both the TCO and the tetrazine derivatives. More strained TCOs generally exhibit faster kinetics. Table 2 provides a comparative summary of the second-order rate constants for various TCO-tetrazine pairs.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | |

| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | |

| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO (syn-diastereomer) | 366,000 ± 15,000 | Water | |

| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO (anti-diastereomer) | 318,000 ± 3,000 | Water |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative of TCO. The primary amine of this compound can be similarly coupled to a molecule of interest containing an activated carboxyl group.

Materials:

-

Protein of interest

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine-containing molecule is often used to ensure complete reaction with the TCO-labeled protein.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.

Applications in Drug Development and Research

The unique properties of the TCO-tetrazine ligation have made it an invaluable tool in various areas of drug development and biomedical research.

PROTACs: Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound is an ideal linker for the synthesis of PROTACs, where the TCO group can be used to "click" the PROTAC components together, or a TCO-caged PROTAC can be activated in a targeted manner by a tetrazine-modified molecule.

General mechanism of PROTAC-mediated protein degradation.

Pre-targeted Imaging

Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of an imaging agent. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET radionuclide) is administered, which then rapidly "clicks" to the TCO-modified antibody at the target site. This approach can significantly improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.

Workflow for pre-targeted in vivo imaging.

Conclusion

The TCO group, and by extension the this compound linker, represents a powerful and versatile tool in the arsenal of researchers and drug development professionals. The exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation enable the precise and efficient construction of complex biomolecular architectures under physiological conditions. From the targeted degradation of proteins with PROTACs to the high-contrast visualization of disease markers through pre-targeted imaging, the applications of this chemistry are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage the TCO group for their specific research and development needs.

References

An In-Depth Technical Guide to (R)-Tco4-peg2-NH2 for Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, (R)-Tco4-peg2-NH2, a valuable tool in the field of bioconjugation. We will delve into its core properties, the underlying chemistry of its application, and provide detailed protocols for its use in constructing advanced biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical linker designed for the precise and efficient coupling of biomolecules.[1] Its structure comprises three key components:

-

A trans-cyclooctene (TCO) group: This strained alkene is the reactive handle for bioorthogonal "click chemistry."

-

A short polyethylene glycol (PEG) spacer (peg2): This hydrophilic linker enhances solubility and provides spatial separation between the conjugated molecules.

-

A primary amine (-NH2) group: This functional group allows for covalent attachment to various molecules, typically through amide bond formation with a carboxylic acid.

The primary application of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule.[2] This TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics and its bioorthogonal nature, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2]

Core Principles and Advantages

The use of this compound in bioconjugation is underpinned by the principles of click chemistry, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The TCO-tetrazine reaction is a prime example of a catalyst-free click reaction, avoiding the cytotoxicity often associated with copper-catalyzed alternatives.

Key Advantages:

-

Ultrafast Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low concentrations.

-

High Specificity and Bioorthogonality: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups typically found in biological systems.

-

Biocompatibility: The reaction is catalyst-free and proceeds under mild, physiological conditions (pH 6-9, room temperature), making it ideal for applications involving live cells and in vivo studies.

-

Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG2 spacer improves the solubility of the linker and the resulting conjugate, while also providing a flexible connection that minimizes steric hindrance between the conjugated molecules.

Quantitative Data Presentation

The reactivity of trans-cyclooctene derivatives is a critical parameter in bioconjugation. The tables below summarize key quantitative data related to the TCO-tetrazine ligation, providing a comparative overview of reaction kinetics and the influence of structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₈N₂O₄ |

| Molecular Weight | 300.39 g/mol |

| Appearance | Solid |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) |

| Storage (Solvent) | -80°C (6 months), -20°C (1 month) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Water |

Table 2: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| General TCO | General Tetrazine | > 800 | |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (in 9:1 methanol/water) | |

| TCO-functionalized PeptoBrush | Lipophilic Tetrazine | up to 750,000 | |

| axial-TCO isomer | Tetrazine | More reactive than equatorial isomer | |

| 4-TCO isomer | Tetrazine | More reactive than 2-TCO isomer |

Table 3: Stability of TCO Derivatives

| TCO Derivative | Condition | Observation | Reference(s) |

| 2-TCO isomer | In vivo (presence of thiols) | More stable than 4-TCO isomer | |

| TCO-conjugate | In mouse serum | Degraded over 16 hours | |

| TCO | In 50% fresh mouse serum at 37°C | Almost complete conversion to cis-isomer in 7 hours | |

| sTCO-conjugate | In PBS at 4°C | Deactivation within days |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications. These are intended as a starting point and may require optimization for specific molecules and experimental contexts.

Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule (e.g., a PROTAC warhead or a protein)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

Amine-free, anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Peptide coupling reagent (e.g., HATU)

-

Tertiary base (e.g., Diisopropylethylamine (DIPEA))

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve the Molecule-COOH (1.0 equivalent) in the anhydrous solvent.

-

Activation: Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the tertiary base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Quenching and Work-up: Once the reaction is complete, quench any remaining activating reagent according to the manufacturer's instructions. The crude product can be worked up by aqueous extraction or directly purified.

-

Purification: Purify the TCO-functionalized molecule by a suitable chromatographic method, such as reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the "click" reaction between the TCO-functionalized molecule and a tetrazine-modified biomolecule.

Materials:

-

Purified TCO-functionalized molecule

-

Tetrazine-functionalized biomolecule (e.g., Tetrazine-Antibody)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Reaction vessel

-

Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

-

Preparation: Prepare solutions of the TCO-functionalized molecule and the tetrazine-functionalized biomolecule in the reaction buffer.

-

Ligation: Mix the two solutions in a 1:1 to 1:1.5 molar ratio (TCO:Tetrazine). The optimal ratio may need to be determined empirically.

-

Reaction: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the final conjugate to remove any unreacted starting materials using a suitable method such as SEC (for large biomolecules like antibodies) or dialysis.

-

Characterization: Characterize the final conjugate to confirm successful ligation and determine properties such as the drug-to-antibody ratio (DAR) for ADCs. This can be achieved using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the application of this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: PROTAC synthesis workflow using this compound.

Caption: Site-specific ADC synthesis workflow.

Conclusion